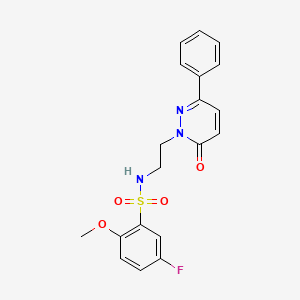
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamide moiety attached to a pyridazinyl-ethyl group, with additional methoxy and fluoro substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the key intermediates. The general synthetic route includes:
Preparation of 6-oxo-3-phenylpyridazine: : This can be achieved through the reaction of 3-phenylpyridazine with an appropriate oxidizing agent.
Formation of N-(2-bromoethyl)-6-oxo-3-phenylpyridazine: : The 6-oxo-3-phenylpyridazine is then reacted with 2-bromoethanol to introduce the ethyl group.
Coupling with 5-fluoro-2-methoxybenzenesulfonamide: : Finally, the N-(2-bromoethyl)-6-oxo-3-phenylpyridazine is coupled with 5-fluoro-2-methoxybenzenesulfonamide under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production may involve more efficient and scalable processes, such as the use of continuous flow reactors or optimized catalysts to enhance the reaction yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: : Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or nucleophiles, often under acidic or basic conditions.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups, allowing the creation of more complex molecules.
Biology
It exhibits potential biological activities, making it a subject of interest in drug discovery and development.
Medicine
Its structure suggests potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may play a role in enhancing its binding affinity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
Uniqueness
The unique combination of fluoro and methoxy groups, along with the benzenesulfonamide and pyridazinyl-ethyl moieties, sets it apart from similar compounds, potentially offering distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURYBNSOBNDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














